molecular formula C15H15N3O2S B2587600 N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-56-4

N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2587600
CAS No.: 443329-56-4
M. Wt: 301.36
InChI Key: YZJRYKIGPHRQIF-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a synthetic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Antitumor Activity

Research into the chemical family of thiazolopyrimidines, which includes N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has demonstrated promising antitumor properties. A study highlighted the design, synthesis, and evaluation of novel compounds within this family, showcasing their in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. The findings indicated that compounds from this group exhibited dose-dependent cytotoxic activities against these cancer cell lines, with certain compounds showing significant potential for further investigations due to their ability to induce cell cycle arrest and pro-apoptotic activity (El-Naggar et al., 2018).

Chemical Synthesis and Structural Insights

Another facet of research on thiazolopyrimidines involves their chemical synthesis and the exploration of their structural characteristics. Studies have detailed the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, providing insight into their chemical behavior and potential applications beyond medicinal chemistry. These studies contribute to a broader understanding of the compound's chemistry, including stereoisomerism and potential for further chemical modifications (Peterlin-Mašič et al., 2000).

Supramolecular Aggregation and Conformational Features

Research has also delved into the supramolecular aggregation and conformational features of thiazolopyrimidines. Structural modifications within this compound class can lead to changes in their supramolecular aggregation, influencing their physical properties and interactions. Such studies offer valuable insights into the design of new materials and the development of compounds with tailored properties for specific applications (Nagarajaiah & Begum, 2014).

Antimicrobial Activity

The antimicrobial properties of thiazolopyrimidines have been investigated, with some derivatives showing effectiveness against various bacterial strains. This research opens the door to potential applications in developing new antimicrobial agents, highlighting the versatility of thiazolopyrimidine derivatives in addressing different biological targets (Bondock et al., 2008).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-4-3-5-12(10(9)2)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-5,8H,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRYKIGPHRQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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